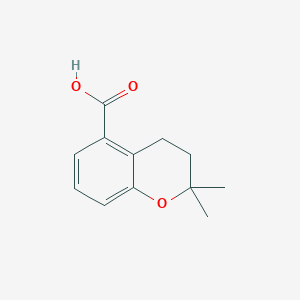

2,2-Dimethylchroman-5-carboxylic acid

Description

Overview of Chroman Ring Systems in Organic and Medicinal Chemistry

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a heterocyclic motif of significant interest in organic and medicinal chemistry. nih.gov It consists of a dihydropyran ring fused to a benzene (B151609) ring. This structural unit is not merely a synthetic curiosity but is found in a variety of naturally occurring compounds with important biological activities. Prominent examples include vitamin E (tocopherols and tocotrienols), which are known for their antioxidant properties. nih.gov

The chroman ring is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This versatility has led to its incorporation into a number of pharmaceutical drugs. nih.gov For instance, the core structure is present in the antihypertensive drug Nebivolol and the selective estrogen receptor modulator Ormeloxifene. nih.gov

Derivatives of the basic chroman structure, such as chromones (4H-chromen-4-ones) and chromanones (chroman-4-ones), have also attracted considerable attention. Chromones are recognized as promising scaffolds for developing new anti-inflammatory agents. nih.gov Chromanones, which differ by the absence of a double bond in the pyran ring compared to chromones, exhibit a distinct and wide range of pharmacological activities, acting as a versatile building block in drug design. libretexts.org Research into related sulfur-containing analogues, thiochromanones, has shown potential in developing anti-leishmanial agents. nih.gov Furthermore, substituted chroman structures are being investigated as potent inhibitors of β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. libretexts.org

Significance of the Carboxylic Acid Functional Group in Chroman Derivatives

The carboxylic acid functional group (-COOH) is a cornerstone of organic chemistry and plays a pivotal role in medicinal chemistry. youtube.com It is characterized by a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. bldpharm.com This arrangement confers distinct properties, most notably acidity, due to the resonance stabilization of the resulting carboxylate anion upon deprotonation. youtube.com

In the context of drug design, the incorporation of a carboxylic acid group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance water solubility and provides a key site for hydrogen bonding interactions, which can be crucial for binding to biological targets like enzymes and receptors. youtube.com

Carboxylic acids are versatile synthetic intermediates. nih.govchadsprep.com They can be converted into a wide array of other functional groups, known as carboxylic acid derivatives, including esters, amides, and acid chlorides. nih.govchadsprep.com This chemical reactivity allows for the systematic modification of a lead compound to optimize its biological activity, a common strategy in drug discovery. For instance, replacing a carboxylic acid with other acidic groups like hydroxamic acids or tetrazoles has been explored to modulate the potency of enzyme inhibitors.

Research Landscape of 2,2-Dimethylchroman-5-carboxylic Acid and its Analogues

Direct and extensive research focused exclusively on this compound is not widely documented in publicly available literature, and it does not have a readily available CAS number, suggesting it is a novel or not extensively studied compound. However, the research landscape can be understood by examining its structural components and the activities of its close analogues. The compound is a derivative of its alcohol precursor, 2,2-Dimethylchroman-5-ol. nih.gov

The synthesis of this compound would likely follow established methods for converting phenols to carboxylic acids or oxidizing primary alcohols. General synthetic routes to carboxylic acids are well-established and offer high yields.

| Synthetic Method | Starting Material Type | Key Reagents | Description |

|---|---|---|---|

| Oxidation of Primary Alcohols | Aryl-CH₂OH | KMnO₄, H₂CrO₄, or HNO₃ | A strong oxidizing agent converts a primary alcohol attached to the chroman ring into a carboxylic acid. britannica.com |

| Carboxylation of Grignard Reagent | Aryl-Halide | 1. Mg, 2. CO₂, 3. H₃O⁺ | An organometallic intermediate is formed from a halogenated chroman, which then reacts with carbon dioxide to form the carboxylate salt, followed by acidification. youtube.combritannica.com |

| Hydrolysis of Nitriles | Aryl-Halide | 1. NaCN, 2. H₃O⁺/NaOH | A nitrile is introduced via nucleophilic substitution and subsequently hydrolyzed under acidic or basic conditions to yield the carboxylic acid. libretexts.orgyoutube.com |

The interest in this specific scaffold can be inferred from studies on its analogues. For example, various 2,2-dimethyl chromene derivatives have been synthesized and evaluated for their antimicrobial activities. nih.gov In the realm of neurodegenerative diseases, 6-Bromo-2,2-dimethylchroman-4-one serves as a key intermediate in the synthesis of aminohydantoin derivatives that act as BACE-1 inhibitors. libretexts.org Furthermore, structure-activity relationship (SAR) studies on chromone (B188151) derivatives have identified specific substitutions on the chromone core that are critical for inhibiting multidrug resistance proteins like ABCG2. nih.gov These examples highlight the ongoing exploration of the chroman scaffold in the search for new therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromene-5-carboxylic acid |

InChI |

InChI=1S/C12H14O3/c1-12(2)7-6-8-9(11(13)14)4-3-5-10(8)15-12/h3-5H,6-7H2,1-2H3,(H,13,14) |

InChI Key |

IHUOEAVXOSDPFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C(C=CC=C2O1)C(=O)O)C |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving Chroman Carboxylic Acid Systems

Elucidation of Chroman Ring Formation Mechanisms

The formation of the chroman ring, a core structure in many biologically active molecules, can be achieved through various synthetic strategies. Mechanistic investigations, including studies of photochemical reactions and computational modeling, provide essential insights into the pathways governing these transformations.

Mechanistic Insights into Photoinduced Rearrangements Leading to Chromanones

Photoinduced reactions offer unique pathways for the synthesis and transformation of chromone (B188151) and chromanone structures. researchgate.net Under photolytic conditions, chromones can undergo several transformations, including isomerizations and reorganizations. researchgate.net One key process is photoenolization, where irradiation can lead to the formation of a transient photoenol. researchgate.net For certain chromones, longer irradiation of this intermediate can drive cyclization, leading to complex tetracyclic products. researchgate.net

Another significant photo-reaction is the formal [σ2+π2] cycloaddition, which can explain the formation of ring-contracted products through an epoxy-indanone intermediate. researchgate.net Furthermore, phototransformations of substituted chromones, such as 3-alkoxy-2-arylchromones, can proceed via a dihydrofuryl derivative which may then undergo a photoring-contraction to yield a cyclopropyl (B3062369) carbonyl compound. researchgate.net The specific pathway and resulting products are highly dependent on the substitution pattern of the chromone ring and the reaction conditions, such as the solvent used. researchgate.net

Theoretical and Computational Studies on Reaction Pathways (e.g., DFT calculations for 2,6-dimethylchroman-4-one synthesis)

Theoretical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for predicting reaction feasibility and elucidating complex mechanistic pathways, saving significant time in experimental work. researchgate.net A pertinent example is the in silico screening of synthetic routes for 2,6-dimethylchroman-4-one. researchgate.netresearchgate.net In a study evaluating four potential synthetic routes, DFT calculations were employed to analyze the reaction mechanisms and activation energies before any experiments were conducted. researchgate.net

The routes analyzed included two pathways based on the SNAr mechanism, one on the Mitsunobu reaction, and one on a Michael reaction. researchgate.netresearchgate.net The DFT calculations predicted that the SNAr reactions would have very high activation energies (over 30 kcal/mol), making them unlikely to produce the desired chromanone under standard conditions. researchgate.net Conversely, the calculations for the Michael reaction pathway indicated significantly lower activation energies of 9.1 and 12.1 kcal/mol for its two steps, suggesting this route was kinetically favorable. researchgate.net Subsequent experimental work validated these theoretical predictions: the Michael reaction successfully produced 2,6-dimethylchroman-4-one in a 76.4% yield, while the SNAr routes failed, demonstrating the predictive power of in silico screening in synthetic route development. researchgate.net

Mechanisms of Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety on the chroman scaffold is a versatile functional group, capable of undergoing a variety of transformations. Understanding the mechanisms of these reactions is key to manipulating the chroman structure for targeted applications.

Nucleophilic Acyl Substitution Reaction Mechanisms

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids and their derivatives. pressbooks.publibretexts.org The reaction proceeds through a characteristic two-step addition-elimination mechanism. masterorganicchemistry.com First, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate where the central carbon is sp3-hybridized. pressbooks.pub This intermediate is generally unstable. pressbooks.pub In the second step, the carbonyl double bond is reformed by the elimination of a leaving group. libretexts.org

The feasibility of the reaction is governed by the basicity of the nucleophile and the leaving group; the reaction favors the displacement of a weaker base by a stronger one. masterorganicchemistry.com For this reason, direct substitution on a carboxylic acid under basic conditions is difficult because the hydroxyl group is easily deprotonated to form a carboxylate, and the resulting O2- is a highly basic, poor leaving group. masterorganicchemistry.com Therefore, carboxylic acids are typically first converted into more reactive derivatives, such as acid chlorides or anhydrides. The conversion to an acid chloride using thionyl chloride (SOCl2) is a classic example. In this mechanism, the carboxylic acid's hydroxyl group attacks the sulfur atom of SOCl2, ultimately forming a protonated acyl chlorosulfite. This creates an excellent leaving group that is subsequently displaced by a chloride ion to yield the highly reactive acid chloride. libretexts.org This activated derivative can then readily react with a wide range of nucleophiles. pressbooks.pub

Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions

Oxidative decarboxylative coupling reactions are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds, using abundant carboxylic acids as starting materials. wikipedia.org These reactions involve the removal of a carboxyl group as CO2 and the subsequent coupling of the resulting radical or organometallic intermediate. nih.gov

The mechanisms often rely on transition metal catalysis or photoredox catalysis. nih.gov

Metal-Catalyzed Pathways: Bimetallic systems, such as those using palladium and copper, are common. In one proposed mechanism, a copper salt mediates the decarboxylation of the carboxylic acid to form an aryl-copper intermediate. Simultaneously, a palladium catalyst undergoes oxidative addition with an aryl halide. Transmetalation between the aryl-copper and the aryl-palladium complex, followed by reductive elimination, yields the coupled product. wikipedia.org

Photoredox Catalysis: This approach often uses an iridium- or iron-based photocatalyst. nih.govchemrxiv.orgacs.org Upon irradiation with light, the photocatalyst enters an excited state and becomes a potent oxidant. It then oxidizes the carboxylate, which leads to the generation of a carbon-centered radical after the loss of CO2. nih.gov This radical can then be trapped by a Ni(II) intermediate (formed from oxidative addition of an aryl halide to a Ni(0) species). The resulting Ni(III) complex undergoes reductive elimination to furnish the final product and regenerate the catalysts. nih.govacs.org These methods avoid the need for pre-functionalized organometallic reagents and are tolerant of many functional groups. wikipedia.org

Electroanalytical Mechanistic Studies of Carboxylic Acid Transformations (e.g., Alternating Polarity Electrolysis for Radical Generation)

Electrosynthesis provides a green and highly tunable approach for chemical transformations, using electrons as traceless reagents. chemrxiv.org The anodic oxidation of carboxylic acids, known as the Kolbe reaction, is a classic method for generating carbon-centered radicals via decarboxylation. gre.ac.uk Recent advancements, particularly the use of alternating polarity (AP) electrolysis, have significantly improved the control and efficiency of these reactions. chemrxiv.orgchemrxiv.org

In contrast to direct current (DC) electrolysis, where the polarity of the electrodes is constant, AP electrolysis involves periodically reversing the polarity. utah.edu This technique offers several mechanistic advantages for radical generation from carboxylic acids. Experimental studies show that AP electrolysis mitigates common issues that plague DC electrolysis, such as electrode passivation (fouling of the electrode surface) and overoxidation of the generated radical to a carbocation. chemrxiv.org By periodically switching between anodic and cathodic potentials, the electrode surface is kept "clean," and the local pH near the electrode can be controlled, which is crucial for selectivity. chemrxiv.orgutah.edu

Mechanistic investigations using electroanalytical techniques have revealed that the electrode potential in an AP system is a function of both the applied current and the switching frequency. chemrxiv.orgchemrxiv.org By creating maps of current density versus frequency, optimal conditions can be identified to match the oxidation potential of the target substrate while avoiding side reactions. chemrxiv.org For example, in the presence of a base, an alkyl carboxylate can be oxidized at a much lower potential (e.g., 1.3 V) than the solvent or other arenes (e.g., 2.0 V). utah.edu AP electrolysis helps maintain the local basicity needed for this selective oxidation, whereas DC electrolysis can lead to proton buildup and less selective reactions. utah.edu This precise control enhances product yields and selectivity in radical-mediated electrosynthesis. chemrxiv.orgchemrxiv.org

Table 1: Comparison of Direct Current (DC) vs. Alternating Polarity (AP) Electrolysis for Radical Generation from Carboxylic Acids

| Feature | Direct Current (DC) Electrolysis | Alternating Polarity (AP) Electrolysis | Mechanistic Rationale & Benefit of AP |

| Electrode Polarity | Constant (fixed anode and cathode) | Periodically reversed | Prevents sustained buildup of passivating layers or reactive species at one electrode. chemrxiv.org |

| Electrode Fouling | High tendency for passivation | Mitigated | The cathodic cycle helps to clean the electrode surface, maintaining its activity. chemrxiv.org |

| Local pH Control | Prone to significant pH gradients (e.g., proton buildup at anode) | More stable local pH | Prevents accumulation of electrogenerated protons, which can alter substrate oxidation potentials and reaction pathways. utah.edu |

| Reaction Selectivity | Lower; risk of overoxidation of radical to carbocation | Higher chemoselectivity | Allows for selective oxidation of the deprotonated carboxylate at lower potentials, avoiding overoxidation. chemrxiv.orgutah.edu |

| Product Yield | Often lower due to side reactions and passivation | Generally higher | Improved efficiency due to reduced side processes and sustained electrode activity. chemrxiv.orgchemrxiv.org |

Derivatization Strategies and Advanced Analytical Methodologies for Chroman Carboxylic Acids

Chemical Derivatization for Enhanced Chromatographic and Spectrometric Analysis

Direct analysis of carboxylic acids by chromatographic methods can be challenging due to their polarity, which can lead to poor peak shape and low volatility. colostate.edu Chemical derivatization is a widely used strategy to overcome these limitations by converting the carboxylic acid group into a less polar and more volatile functional group, thereby improving chromatographic behavior and detection sensitivity. lmaleidykla.ltbohrium.com

Charge Reversal Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique, but the analysis of carboxylic acids can be hampered by their tendency to ionize poorly in the positive ion mode, which is often more sensitive. mdpi.comnih.gov Charge reversal derivatization addresses this issue by converting the negatively charged carboxylate group into a positively charged moiety, significantly enhancing detection sensitivity in positive ion mode. longdom.orgresearchgate.netnih.gov

A common approach involves the use of reagents like 2-picolylamine (PA) or dimethylaminophenacyl bromide (DmPABr) in the presence of coupling agents. longdom.orgresearchgate.netnih.gov This derivatization not only reverses the charge but also adds a bulky group, which can improve chromatographic separation on reversed-phase columns. longdom.org For instance, derivatization with PA has been shown to increase the detection response of various carboxylic acids by 9 to 158-fold, with limits of detection in the low femtomole range. researchgate.netnih.gov This strategy has been successfully applied to the analysis of trace amounts of various carboxylic acids in biological samples. researchgate.netnih.gov

Table 1: Charge Reversal Derivatization Reagents for LC-MS/MS

| Reagent | Advantage | Reference |

| 2-Picolylamine (PA) | Increases detection response significantly. | researchgate.netnih.gov |

| Dimethylaminophenacyl bromide (DmPABr) | Reverses polarity and improves separation. | longdom.org |

| N-(4-aminomethylphenyl)pyridinium (AMPP) | Reported to increase sensitivity by up to 64,000-fold. | mdpi.com |

This table summarizes common reagents used for charge reversal derivatization of carboxylic acids for LC-MS/MS analysis.

Esterification for Gas Chromatography (GC) Analysis

Gas chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. phenomenex.com Carboxylic acids often have high boiling points and can interact with the GC column, leading to poor peak shapes. acs.org Esterification, the conversion of a carboxylic acid to an ester, is a classic derivatization method to increase volatility and improve GC analysis. colostate.eduacs.org

Methyl esters are commonly prepared due to their volatility. acs.org Reagents like diazomethane (B1218177) were historically used but are now often avoided due to their toxicity and explosive nature. nih.gov Safer and effective alternatives include using an alcohol (e.g., methanol) in the presence of an acid catalyst such as boron trifluoride-methanol complex (BF3·MeOH) or acetyl chloride. nih.govnih.govmasterorganicchemistry.com The Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol and a strong acid catalyst, is a widely used and cost-effective method. masterorganicchemistry.com On-column esterification, where the reaction occurs on a solid-phase extraction column, offers a rapid and selective method for preparing methyl esters for GC-MS analysis. acs.org

Silylation Techniques for Volatility and Stability Enhancement

Silylation is another prevalent derivatization technique for GC analysis, where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.comnih.gov This process reduces the polarity and increases the volatility of the analyte. phenomenex.com A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most popular due to their reactivity and the volatility of their byproducts. lmaleidykla.ltresearch-solution.com

The reaction is typically carried out by heating the sample with the silylating reagent, often in the presence of a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction rate, especially for sterically hindered groups. phenomenex.comresearch-solution.com Silylation is effective for a broad range of compounds containing active hydrogens, including alcohols and phenols, in addition to carboxylic acids. nih.govresearch-solution.com However, silylation reactions require anhydrous conditions, and the presence of water can be problematic. nih.gov

Table 2: Common Silylating Reagents for GC Analysis

| Reagent | Abbreviation | Notes | Reference |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, often used with a catalyst. | lmaleidykla.ltresearch-solution.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A powerful silylating agent. | research-solution.com |

| N-trimethylsilylimidazole | TMSI | Particularly effective for hydroxyl groups and carboxylic acids. | phenomenex.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst to enhance reactivity. | phenomenex.comresearch-solution.com |

This table outlines common silylating reagents used to increase the volatility and stability of carboxylic acids for GC analysis.

Synthetic Derivatization for Structure-Activity Relationship (SAR) Studies

Beyond analytical purposes, derivatization is a fundamental tool in medicinal chemistry for conducting structure-activity relationship (SAR) studies. nih.govelsevierpure.com By systematically modifying the structure of a lead compound like 2,2-Dimethylchroman-5-carboxylic acid and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for its effects.

Amide and Ester Formation from the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for synthetic modification. Conversion of the carboxylic acid to a diverse library of amides and esters is a common strategy in SAR studies. nih.govnih.gov Amide formation typically involves activating the carboxylic acid, for example, with a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt), followed by reaction with a primary or secondary amine. nih.gov This approach allows for the introduction of a wide variety of substituents to probe the steric and electronic requirements of the target receptor or enzyme. nih.gov

Preparation of Acyl Chloride Intermediates

For the synthesis of certain derivatives, particularly amides and esters under specific conditions, it can be advantageous to first convert the carboxylic acid to a more reactive acyl chloride. chemguide.co.uklibretexts.org This transformation is typically accomplished using reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uklibretexts.orgdocbrown.info

Thionyl chloride is often a preferred reagent as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.uklibretexts.org The highly reactive acyl chloride can then readily react with a wide range of nucleophiles, including alcohols, amines, and phenols, to generate the desired ester or amide derivatives for SAR studies. docbrown.info

Structure Activity Relationship Sar Studies of 2,2 Dimethylchroman 5 Carboxylic Acid and Its Analogues

Correlations Between Structural Modifications of the 2,2-Dimethylchroman (B156738) Core and Biological Activity

The biological activity of 2,2-dimethylchroman derivatives is profoundly influenced by structural alterations to the core molecule. The interaction between cell adhesion molecules like E-selectin, Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1) with their counter-receptors on leukocytes is a crucial early step in the inflammatory process. researchgate.net This has led to the investigation of 2,2-dimethylchroman analogs as potential anti-inflammatory agents.

Intercellular Adhesion Molecule-1 (ICAM-1), a transmembrane glycoprotein (B1211001) of the immunoglobulin superfamily, is a key regulator of leukocyte trafficking and is induced by inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). researchgate.netnih.govnih.gov The inhibition of ICAM-1 expression is a therapeutic strategy for inflammatory diseases.

Novel 2,2-dimethylchroman analogs have been synthesized and shown to be potent inhibitors of TNF-α-induced ICAM-1 expression on human endothelial cells. researchgate.net The structure-activity relationship of these compounds indicates that specific substitutions are critical for their inhibitory activity. A lead compound, featuring a 4-chloro substituent on a phenylamino (B1219803) group, demonstrated an IC50 of 9.5 µM and a maximum tolerable dose of 150 µM. researchgate.net This highlights the importance of the substituent's electronic properties and position on the molecule for effective inhibition of ICAM-1 expression. researchgate.net

| Compound Base | Modification | Activity | Reported IC50 | Source |

|---|---|---|---|---|

| 2,2-Dimethylchroman | Addition of a substituted phenylamino moiety | Inhibition of TNF-α-induced ICAM-1 expression | 9.5 µM for lead compound (7d: X=NH, R=4Cl) | researchgate.net |

Derivatives of the 2,2-dimethylchroman structure are known to be pharmacologically active compounds that can target ATP-sensitive potassium (KATP) channels. researchgate.net These channels are crucial in various physiological processes, and their modulation can have significant therapeutic effects.

Studies on 3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans, which share the core chroman structure, have explored their role as KATP channel openers. The research focused on analogs structurally related to cromakalim, examining their ability to inhibit insulin (B600854) release from pancreatic islets—an indicator of KATP channel activation. The SAR studies revealed that the nature of the substituent on the phenyl ring of the arylthiourea moiety at the 4-position of the benzopyran nucleus is critical. Specifically, molecules with a strong electron-withdrawing group, such as cyano (CN) or nitro (NO₂), at the meta- or para-position of this phenyl ring showed the most significant inhibitory activity on insulin secretion.

| Core Structure | Substituent Position | Substituent Type | Effect on KATP Channels | Source |

|---|---|---|---|---|

| R/S-3,4-dihydro-2,2-dimethyl-6-halo-2H-1-benzopyran | 4-position (Arylthiourea moiety) | Strong electron-withdrawing group (e.g., CN, NO₂) at meta- or para-position of the phenyl ring | Pronounced inhibitory activity on insulin release (potent KATP channel opening) | nih.gov |

| R/S-3,4-dihydro-2,2-dimethyl-6-halo-2H-1-benzopyran | 4-position (Arylthiourea moiety) | Electron-donating group | Reduced or no significant activity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and guiding the design of more potent molecules. nih.govmdpi.com

Both 2D and 3D-QSAR methodologies have been employed to understand the SAR of various compounds, including those with a chroman-like core. nih.goveurekaselect.comresearchgate.net

2D-QSAR models correlate biological activity with 2D descriptors calculated from the chemical structure, such as topological indices, constitutional descriptors, and physicochemical properties. nih.gov These models have been used to study various activities, including the inhibition of dihydroorotate (B8406146) dehydrogenase by aryl carboxylic acid amide derivatives, where topological and estate number descriptors were found to be important. eurekaselect.com

3D-QSAR techniques, such as Comparative Molecular Field Analysis (MFA), provide a more detailed understanding by analyzing the steric and electrostatic fields surrounding the molecules. nih.gov For a series of synthetic chromone (B188151) derivatives, 3D-QSAR studies were conducted to investigate their antioxidant activity. nih.gov The analysis generated a predictive model using the genetic partial least squares (G/PLS) method, which demonstrated a good fit and predictive ability (r²pred = 0.924). nih.govresearchgate.net This indicates that the spatial arrangement of substituents significantly influences the biological activity.

The antioxidant activity of phenolic compounds, including chroman derivatives, is often correlated with various physicochemical descriptors through QSAR models. mdpi.comnih.gov These descriptors quantify different aspects of a molecule's structure and electronic properties. nih.gov

Key physicochemical descriptors used in antioxidant QSAR studies include:

Highest Occupied Molecular Orbital (HOMO) energy: A higher HOMO energy generally correlates with better electron-donating ability and thus higher antioxidant activity.

Bond Dissociation Enthalpy (BDE): A lower BDE for the phenolic O-H bond indicates easier hydrogen atom donation to scavenge free radicals, leading to greater antioxidant capacity.

Ionization Potential (IP): A lower IP facilitates electron transfer, another mechanism of antioxidant action.

Polarizability: The presence of electronegative and polarizable atoms can enhance antioxidant activity. analchemres.org

For chromone derivatives, SAR studies have shown that the presence of a dihydroxy (catechol) group on the A ring is essential for potent radical scavenging activity. nih.gov The benzoyl group at position 3 also contributes by stabilizing the resulting phenoxy radical through electron delocalization. nih.gov

| Physicochemical Descriptor | General Correlation with Antioxidant Activity | Source |

|---|---|---|

| Highest Occupied Molecular Orbital (HOMO) Energy | Higher value often indicates greater activity | nih.gov |

| Bond Dissociation Enthalpy (BDE) of O-H bond | Lower value often indicates greater activity | mdpi.com |

| Ionization Potential (IP) | Lower value often indicates greater activity | mdpi.com |

| Polarizability | Higher value can indicate greater activity | analchemres.org |

Stereochemical Considerations in Chroman Carboxylic Acid SAR (e.g., (2R)-2-methylchromane-2-carboxylic acids)

The stereochemistry of chroman derivatives is a critical determinant of their biological activity. The chiral center at the C2 position of the chroman ring leads to enantiomers that can exhibit different pharmacological profiles. The production of optically pure (S) and (R) enantiomers of chroman-2-carboxylic acids is of significant interest for the pharmaceutical industry. rsc.org

The three-dimensional structure of 2-substituted chromanes, particularly the helicity (P- or M-helicity) of the dihydropyran ring, fundamentally determines their specific optical rotation (SOR). mdpi.com For 2-carboxyl chromanes, a general correlation has been observed where P-helicity of the dihydropyran ring corresponds to a positive SOR. mdpi.com This relationship is crucial for characterizing and differentiating stereoisomers. However, it has been noted that an additional methyl group at the C2 position can invert this correlation. mdpi.com The conformational distribution of chromane-2-carboxylic acids can be complex, which makes the prediction of their SOR challenging. mdpi.com

| Chroman Type | Dihydropyran Ring Helicity | Typical Sign of Specific Optical Rotation (SOR) | Source |

|---|---|---|---|

| 2-Aliphatic Chromanes | P-helicity | Positive | mdpi.com |

| 2-Carboxyl Chromanes | P-helicity | Positive | mdpi.com |

| 2-Aryl Chromanes | M-helicity | Positive | mdpi.com |

Biological Activities and Mechanistic Insights in Vitro Studies

Anti-inflammatory and Antioxidant Properties of Chroman Carboxylic Acids

Chroman carboxylic acids, which share a core structural framework with 2,2-Dimethylchroman-5-carboxylic acid, have demonstrated notable anti-inflammatory and antioxidant activities in various in vitro models. These properties are often attributed to the chroman ring system, which is also a core feature of Vitamin E, a well-known antioxidant.

Inhibition of Nitric Oxide (NO) Production in Cellular Models

Overproduction of nitric oxide (NO) is a key factor in the pathogenesis of inflammatory conditions. Several studies have investigated the ability of chroman carboxylic acid derivatives to inhibit NO production in cellular models, typically using lipopolysaccharide (LPS)-stimulated macrophages.

One study on 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide (CP compound) found that it could inhibit the production of NO in LPS-stimulated macrophages. This inhibition was achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, at the transcriptional level. nih.gov The study also revealed that the compound suppressed the activation of nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1), which are key transcription factors involved in the inflammatory response. nih.gov

Similarly, a series of chroman-2-carboxylic acid N-(substituted)phenylamides were synthesized and evaluated for their ability to inhibit NF-κB activity in LPS-stimulated macrophage RAW 264.7 cells. nih.gov The inhibition of NF-κB is a crucial mechanism for reducing the expression of pro-inflammatory mediators, including iNOS.

While direct evidence for this compound is not available, the findings for these related compounds suggest that the chroman carboxylic acid scaffold is a promising template for the development of inhibitors of NO production.

Mechanisms of Radical Scavenging Activity

The antioxidant properties of phenolic compounds, including chroman derivatives, are often linked to their ability to scavenge free radicals. The primary mechanisms involved are hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov The SET mechanism involves the transfer of an electron from the antioxidant to the radical.

Studies on various phenolic carboxylic acids have elucidated these mechanisms. For instance, the radical scavenging activity of protocatechuic acid and its esters has been shown to be solvent-dependent, with different reaction pathways observed in aprotic versus alcoholic solvents. nih.gov The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficacy. nih.gov

A series of 7-hydroxychroman-2-carboxylic acid N-alkyl amides were synthesized and showed potent inhibition of lipid peroxidation in rat brain homogenates, with some derivatives being more potent than Trolox, a vitamin E analog. researchgate.net This activity highlights the importance of the chroman nucleus in combating oxidative stress. Although these are different derivatives, it underscores the potential antioxidant capacity of the chroman carboxylic acid class.

Modulation of Molecular Targets and Cellular Signaling Pathways

Beyond general anti-inflammatory and antioxidant effects, chroman carboxylic acids have been investigated for their ability to modulate specific molecular targets and cellular signaling pathways involved in health and disease.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in metabolism and inflammation. japsonline.com Agonists of PPARs, particularly PPARα and PPARγ, are used to treat dyslipidemia and type 2 diabetes.

Research has identified certain chromane-2-carboxylic acid derivatives as selective PPARα agonists. nih.gov A structure-activity relationship (SAR) study led to the discovery of potent and selective PPARα agonists, with one optimized compound demonstrating significant total cholesterol-lowering effects in animal models. nih.gov

Furthermore, another series of (2R)-2-ethylchromane-2-carboxylic acid derivatives were identified as potent PPARα/γ dual agonists. nih.govcapes.gov.br One compound from this series exhibited substantial antihyperglycemic and hypolipidemic activities in animal models of type 2 diabetes and dyslipidemia. nih.govcapes.gov.br These findings suggest that the chroman carboxylic acid scaffold can be chemically modified to achieve selective or dual PPAR agonism.

Table 1: PPAR Agonist Activity of Selected Chromane-2-Carboxylic Acid Derivatives

| Compound | Target | Activity | Reference |

| (2R)-2-methylchromane-2-carboxylic acid derivative | PPARα | Selective Agonist | nih.gov |

| (2R)-7-(3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy)-2-ethylchromane-2-carboxylic acid | PPARα/γ | Dual Agonist | nih.govcapes.gov.br |

Modulation of Tumor Necrosis Factor-alpha (TNF-α) Induced Expression

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine central to the inflammatory cascade in many diseases. semanticscholar.org The modulation of TNF-α production or its signaling pathways is a key therapeutic strategy for various inflammatory conditions.

Furthermore, the processing of the precursor form of TNF-α to its active, secreted form is mediated by a metalloproteinase. semanticscholar.org Inhibition of this enzyme represents another avenue for modulating TNF-α activity. Whether chroman carboxylic acids can act on this target is an area for future investigation.

Enzyme Inhibition Mechanisms

Enzyme inhibition is a fundamental mechanism by which many therapeutic agents exert their effects. capes.gov.br Inhibitors can act through various mechanisms, including competitive, non-competitive, uncompetitive, and mixed inhibition. nih.gov

Specific enzyme inhibition data for this compound is not documented in the reviewed literature. However, the broader class of carboxylic acids has been shown to inhibit various enzymes. For instance, certain 2-pyridinecarboxylic acid analogs have demonstrated inhibitory activity against α-amylase and carboxypeptidase A. chemrxiv.org

The potential for this compound to act as an enzyme inhibitor would depend on its structural similarity to the natural substrate of a particular enzyme or its ability to bind to an allosteric site. Given the diverse biological activities of chroman derivatives, it is plausible that they may interact with and inhibit specific enzymes involved in inflammatory or metabolic pathways. Further research is necessary to explore these potential interactions.

Antimicrobial and Antiproliferative Potentials in Research Models

Antibacterial Activity Against Specific Pathogens

In Vitro Antiproliferative Activity Against Human Tumor Cell Lines

The potential of chroman and carboxylic acid derivatives as antiproliferative agents is a significant area of cancer research. Numerous studies have investigated the in vitro effects of related compounds on various human tumor cell lines. mdpi.comresearchgate.netmdpi.com Despite the promising results within this compound class, specific data on the antiproliferative activity of this compound against human tumor cell lines is not available in the currently reviewed scientific literature. Further research is necessary to determine if this specific molecule exhibits cytotoxic or antiproliferative effects against cancer cells.

Exploration of Other Pharmacological Activities

Anticonvulsant and Angioprotective Research

While various derivatives of heterocyclic compounds, including those with structures related to chroman, have been investigated for their anticonvulsant properties, there is no specific research available in the reviewed literature concerning the anticonvulsant or angioprotective activities of this compound. nih.govnih.gov The evaluation of this specific compound for these neurological and vascular protective effects remains an area for future scientific inquiry.

Antithrombotic Potential

Research into the antithrombotic effects of chroman derivatives has yielded promising results. A study investigating a closely related compound, a seselin (B192379) derivative identified as 3-(5-hydroxy-2,2-dimethyl-chroman-6-yl) propionic acid, has demonstrated notable antithrombotic and antiplatelet activity. psu.edunih.gov

In in vivo models, administration of this derivative offered significant protection against collagen- and epinephrine-induced pulmonary thromboembolism in mice. nih.gov Furthermore, a reduction in thrombus weight was observed in an arteriovenous shunt model in rats. nih.gov In dyslipidemic hamsters, the compound reduced whole-blood aggregation in response to ADP and collagen. nih.gov

In vitro studies using rat platelet-rich plasma showed that this derivative effectively reduced platelet aggregation induced by both ADP and collagen. nih.gov These findings suggest that the mode of action for the antithrombotic effects of this chroman derivative is likely due to its anti-platelet activity, with a potential contribution from anti-coagulant mechanisms. psu.edu

Table 1: Investigated Antithrombotic Activities of a 2,2-Dimethylchroman (B156738) Derivative

| Activity | Model | Key Findings | Reference |

|---|---|---|---|

| Antiplatelet Aggregation | In vitro (Rat Platelet-Rich Plasma) | Reduced ADP and collagen-induced platelet aggregation. | nih.gov |

| Antithrombotic | In vivo (Murine Pulmonary Thromboembolism) | Offered 70% protection against collagen- and epinephrine-induced thromboembolism. | nih.gov |

| Antithrombotic | In vivo (Rat Arteriovenous Shunt) | Significantly reduced thrombus weight. | nih.gov |

Aldose Reductase Inhibitory Activity

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic target for preventing diabetic complications. While various carboxylic acid and heterocyclic compounds have been evaluated for their ability to inhibit this enzyme, specific studies on the aldose reductase inhibitory activity of this compound are not present in the reviewed scientific literature. nih.govnih.gov Therefore, the potential of this compound to act as an aldose reductase inhibitor remains to be elucidated through future research.

Angiotensin II Receptor Antagonism

A review of scientific literature did not yield specific in vitro studies or mechanistic insights concerning the angiotensin II receptor antagonism of this compound. Research on nonpeptide angiotensin II receptor antagonists has explored a wide variety of chemical scaffolds, leading to the development of potent and selective drugs. nih.gov For instance, extensive structure-activity relationship (SAR) studies have been conducted on benzimidazolecarboxylic acids, identifying key structural features necessary for high-affinity binding to the angiotensin II receptor and potent antagonistic activity. nih.gov These studies have highlighted the importance of substituents at various positions on the benzimidazole (B57391) ring system for optimizing potency and oral activity. nih.gov Similarly, investigations into conformationally constrained peptide analogues of angiotensin II have provided insights into the receptor-bound conformation required for agonism and antagonism. nih.gov However, specific data on the interaction of this compound with the angiotensin II receptor is not available in the reviewed literature.

Strategic Applications in Chemical Synthesis and Medicinal Chemistry Development

Role as a Key Synthetic Intermediate and Building Block for Complex Molecules

The utility of 2,2-Dimethylchroman-5-carboxylic acid as a foundational building block is well-established in organic synthesis. The chroman ring provides a stable and predictable framework, while the carboxylic acid functional group offers a reactive handle for a variety of chemical transformations, including amidation, esterification, and reduction. This allows chemists to readily incorporate the dimethylchroman moiety into larger, more complex molecular architectures.

In the realm of pharmaceutical research, the 2,2-dimethylchroman (B156738) structure is a key component in the synthesis of potential new drugs. Its rigid conformation can help in positioning other functional groups in a precise three-dimensional arrangement, which is crucial for effective binding to biological targets such as enzymes and receptors.

One of the most significant applications is in the development of anti-cancer agents. Researchers have utilized the 2,2-dimethylchroman scaffold to synthesize a series of stereochemically flexible and constrained analogs of Tamoxifen, a well-known drug for breast cancer treatment nih.gov. By using the chroman structure as a core, scientists have created novel compounds with significant antiproliferative activity against both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cell lines nih.gov. This demonstrates the role of the 2,2-dimethylchroman moiety as a critical precursor for generating new potential therapies in oncology.

While the carboxylic acid functional group is an important scaffold in the development of agrochemicals, specific examples detailing the use of this compound as a direct component in the synthesis of commercial or developmental agrochemicals are not extensively documented in the available literature researchgate.net. The broader class of chromenes and chromanones has been investigated for insect antijuvenile hormone activity, which has implications for pest control, but direct synthetic routes from this compound for this purpose are not explicitly detailed researchgate.net.

Scaffold Design for Novel Chemical Entity (NCE) Development

The 2,2-dimethylchroman framework is considered a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets with high affinity. This makes it an attractive starting point for the design of new chemical entities (NCEs) in drug discovery programs. Medicinal chemists can systematically modify the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

A key strategy in NCE development is the synthesis of a library of derivatives from a core scaffold to explore the structure-activity relationship (SAR). This has been effectively demonstrated with the 2,2-dimethylchroman structure in the pursuit of new anti-breast cancer agents.

A series of substituted dimethyl-chroman-based analogs of Tamoxifen were synthesized and evaluated for their ability to inhibit the growth of cancer cells. These compounds showed significant antiproliferative activity against MCF-7 (ER+) and MDA MB-231 (ER-) cell lines, with IC₅₀ values ranging from 8.5 to 25.0 µM nih.gov. Four of the most potent derivatives were found to induce apoptosis (programmed cell death) in these cancer cells nih.gov. The research highlights how modifying the substituents on the chroman ring can tune the biological activity, leading to the identification of compounds with enhanced potency.

| Compound | Target Cell Line | IC₅₀ Value (µM) | Notes |

|---|---|---|---|

| 19b | MCF-7 (ER+) | 8.5 | Evaluated for effect on cell division and apoptosis. |

| 19e | MDA MB-231 (ER-) | 9.2 | Evaluated for effect on cell division and apoptosis. |

| 22a | MCF-7 (ER+) | 10.1 | Evaluated for effect on cell division and apoptosis. |

| 22c | MDA MB-231 (ER-) | 11.5 | Evaluated for effect on cell division and apoptosis. |

| General Range | MCF-7, MDA MB-231 | 8.5 - 25.0 | Range for the entire series of synthesized compounds. |

Exploration in Catalysis and Advanced Materials Science

Future Research Directions and Perspectives for 2,2 Dimethylchroman 5 Carboxylic Acid

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 2,2-Dimethylchroman-5-carboxylic acid represents a key starting point for the development of novel therapeutics. Future research efforts are poised to expand upon the foundational knowledge of this compound, leveraging cutting-edge techniques in synthesis, computational chemistry, and biological evaluation to unlock its full therapeutic potential. The following sections outline key areas for future investigation.

Q & A

Q. What are the optimized synthetic routes for 2,2-Dimethylchroman-5-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of substituted chroman precursors under acidic or basic conditions. For example, analogs like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized using alkaline reagents (e.g., NaOH or K₂CO₃) to promote nucleophilic substitution and cyclization . Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst selection (e.g., p-toluenesulfonic acid for acid-mediated cyclization). Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to achieve >95% purity. Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for structural confirmation. For instance, analogs like 6-Methoxychroman-2-carboxylic acid show distinct shifts for methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.2 ppm) . Infrared (IR) spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹). Discrepancies in NMR data (e.g., unexpected splitting) can arise from impurities or tautomerism; resolution involves repeating spectra under standardized conditions (deuterated solvents, 25°C) and comparing with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties such as frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack. For example, the carboxyl group’s electron-deficient carbon is a reactive hotspot. Molecular docking studies (AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes), guiding hypotheses about regioselectivity. Validation requires correlating computational results with experimental kinetics data (e.g., rate constants from HPLC monitoring) .

Q. What strategies resolve contradictory data regarding the compound’s biological activity across different assay systems?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, solvent interference). To address this:

- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HepG2) and solvent controls (DMSO concentration ≤0.1%).

- Validate purity : Confirm compound integrity via HPLC (C18 column, gradient elution with acetonitrile/water) before testing.

- Cross-validate with orthogonal assays : Compare enzymatic inhibition (e.g., fluorogenic substrates) with cell-based viability assays (MTT/XTT). For example, discrepancies in antimicrobial activity might reflect differences in bacterial membrane permeability, requiring MIC (Minimum Inhibitory Concentration) assays with standardized inoculum sizes .

Q. How do steric effects from the 2,2-dimethyl group influence the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer : Steric hindrance from the dimethyl group can reduce binding affinity to enzyme active sites. Investigate via:

- Molecular dynamics simulations : Analyze binding pocket accessibility (e.g., using GROMACS).

- Competitive inhibition assays : Compare IC₅₀ values of 2,2-dimethylchroman derivatives with non-methylated analogs.

- X-ray crystallography : Resolve enzyme-ligand co-crystal structures to visualize steric clashes (e.g., PDB data for CYP3A4). Prior studies on chroman derivatives show that bulky substituents decrease metabolic oxidation rates .

Data Analysis and Experimental Design

Q. How should researchers design experiments to differentiate between kinetic vs. thermodynamic control in the compound’s synthesis?

- Methodological Answer :

- Temperature variation : Conduct reactions at low (0–25°C, favoring kinetic products) vs. high temperatures (80–120°C, favoring thermodynamic products).

- Quenching studies : Monitor intermediate formation via in situ IR or LC-MS.

- Isolation and characterization : Compare products from short (1–2 h) vs. prolonged (24–48 h) reaction times. For example, chroman ring closure under kinetic control may yield cis/trans isomers, while thermodynamic control favors the more stable trans configuration .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

- Methodological Answer :

- Non-linear regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism) to calculate EC₅₀/LC₅₀ values.

- ANOVA with post-hoc tests : Compare treatment groups (e.g., control vs. 10 µM, 50 µM doses) to assess significance (p < 0.05).

- Bootstrap resampling : Estimate confidence intervals for EC₅₀ values in small-sample studies. Replicate experiments (n ≥ 3) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.